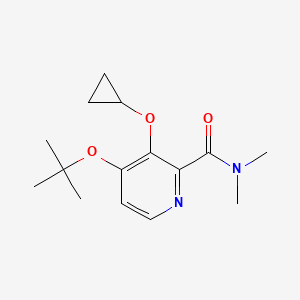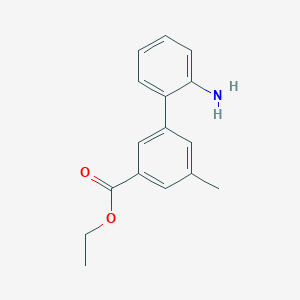
2'-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C16H17NO2 It is a derivative of biphenyl, featuring an amino group at the 2’ position, a methyl group at the 5 position, and an ethyl ester group at the 3-carboxylic acid position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the following steps:
Nitration: Biphenyl is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the biphenyl structure can engage in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Biphenyl-3-carboxylic acid ethyl ester: Lacks the amino and methyl groups, resulting in different chemical properties and reactivity.
2’-Amino-biphenyl-3-carboxylic acid ethyl ester: Similar structure but without the methyl group, affecting its steric and electronic properties.
5-Methyl-biphenyl-3-carboxylic acid ethyl ester: Lacks the amino group, altering its potential for hydrogen bonding and biological activity.
Uniqueness: 2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester is unique due to the presence of both the amino and methyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
ethyl 3-(2-aminophenyl)-5-methylbenzoate |
InChI |
InChI=1S/C16H17NO2/c1-3-19-16(18)13-9-11(2)8-12(10-13)14-6-4-5-7-15(14)17/h4-10H,3,17H2,1-2H3 |
Clave InChI |
RVHLCKOCZAYGBE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




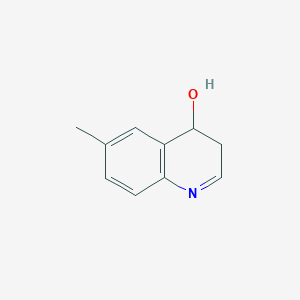
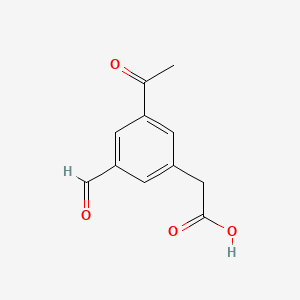



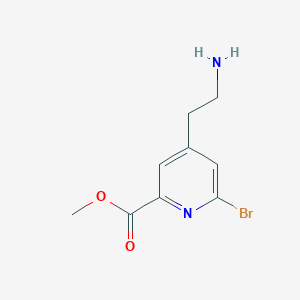
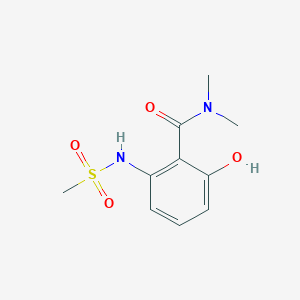
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)

![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)

